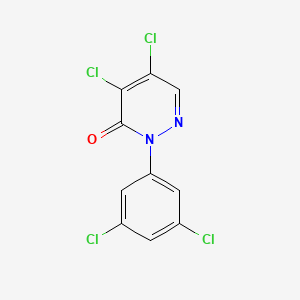
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
概要
説明
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one (DDPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DDPD is a pyridazinone derivative that possesses a unique chemical structure, which makes it an attractive molecule for drug discovery and development.
作用機序
The mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one can reduce inflammation and pain in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects in the body. The molecule has been shown to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis in cancer cells. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its relatively simple synthesis method, which makes it readily available for scientific research. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one also exhibits a wide range of biological activities, making it an attractive molecule for drug discovery and development. However, one of the limitations of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its potential toxicity, which can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for the study of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is the development of novel derivatives of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one and its potential interactions with other drugs and compounds.
科学的研究の応用
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The molecule has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUOBNFCOTJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379203 | |
| Record name | 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
86483-43-4 | |
| Record name | 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



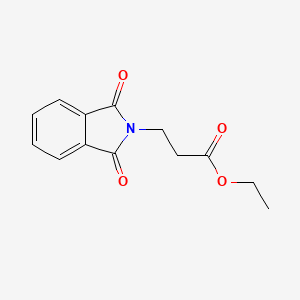
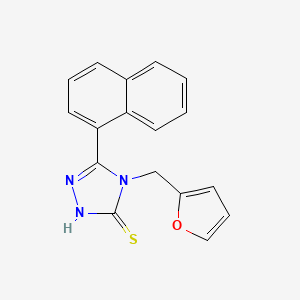
![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)
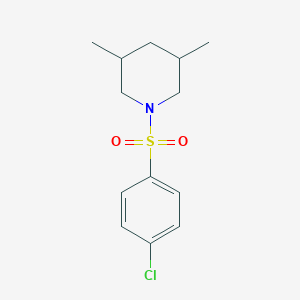
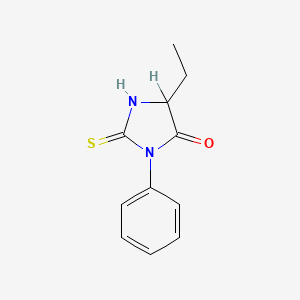

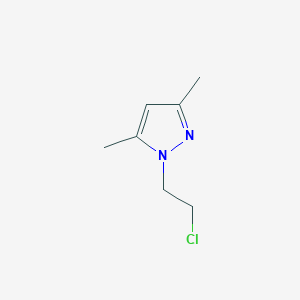
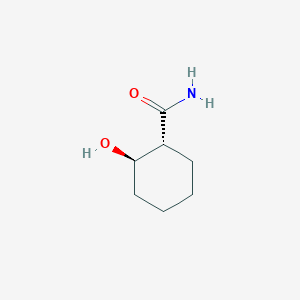
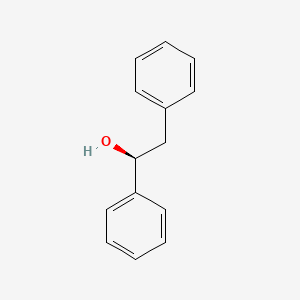
![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)
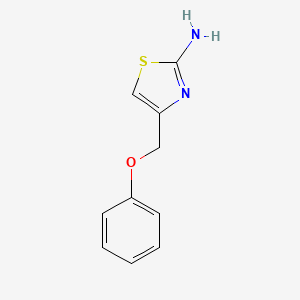
![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)